

# Spectroscopic Profile of Brazilin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of brazilin, a natural red pigment isolated from the heartwood of Caesalpinia sappan L. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data. Furthermore, it outlines standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR spectra of brazilin provide detailed information about its carbon-hydrogen framework.

#### <sup>1</sup>H NMR Spectral Data of Brazilin

The proton NMR spectrum of brazilin shows characteristic signals for its aromatic and aliphatic protons. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.78	d	8.4
H-2	6.62	d	2.4
H-4	6.45	dd	8.4, 2.4
H-8	6.72	S	
H-11	6.65	S	
Η-6α	3.98	d	11.4
Η-6β	3.69	d	11.4
Η-7α	2.99	d	15.6
Η-7β	2.84	d	15.6
10-OH	8.98	S	
3-OH	9.15	S	_
9-OH	9.25	S	

## <sup>13</sup>C NMR Spectral Data of Brazilin.[1][2][3]

The carbon-13 NMR spectrum provides information on the different carbon environments within the brazilin molecule.



Carbon Assignment	Chemical Shift (δ, ppm)
C-1	113.8
C-2	110.9
C-3	157.3
C-4	107.9
C-4a	155.8
C-6	70.1
C-6a	49.0
C-7	41.5
C-7a	132.8
C-8	103.2
C-9	154.1
C-10	144.6
C-11	111.4
C-11a	137.9
C-11b	76.8

#### **Experimental Protocol for NMR Spectroscopy**

The following outlines a general procedure for obtaining NMR spectra of natural products like brazilin.[1]

- Sample Preparation: A pure sample of brazilin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.
- Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field. Key parameters such as the pulse sequence, acquisition time, relaxation delay, and number of scans are set. For <sup>13</sup>C NMR, a longer acquisition time and a greater



number of scans are generally required due to the lower natural abundance of the <sup>13</sup>C isotope.

- Data Acquisition: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. For more detailed structural
  analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be
  performed to establish proton-proton and proton-carbon correlations.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
  the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
  referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

#### IR Spectral Data of Brazilin

The IR spectrum of brazilin shows characteristic absorption bands corresponding to its hydroxyl, aromatic, and other functional groups.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3079	O-H stretching (phenolic)	Broad
2917	C-H stretching (aliphatic)	Medium
2849	C-H stretching (aliphatic)	Medium
1629	C=C stretching (aromatic)	Strong
1593	C=C stretching (aromatic)	Strong
1503	C=C stretching (aromatic)	Medium
1431	C-H bending	Medium
1368	O-H bending	Strong
1318	C-O stretching	Strong
1229	C-O stretching	Broad
854	C-H out-of-plane bending	Strong

Data sourced from a study on brazilein, the oxidized form of brazilin, which shows similar fundamental vibrations.[2]

#### **Experimental Protocol for IR Spectroscopy**

A common method for preparing solid samples like brazilin for IR analysis is the KBr pellet technique.[3][4]

- Sample Preparation: A small amount of finely ground brazilin (1-2 mg) is mixed with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region.
   The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
- Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is recorded.
- Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm<sup>-1</sup>.



 Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

#### **UV-Vis Spectral Data of Brazilin**

The UV-Vis spectrum of brazilin exhibits absorption maxima ( $\lambda$ \_max) that are characteristic of its chromophoric structure. The solvent can influence the position of these maxima.

Solvent	λ_max (nm)
DMSO	446, 541
Aqueous Solution	276, 446, 541

Note: Some sources report the UV-Vis data for brazilein, the colored, oxidized form of brazilin, as brazilin itself is often readily oxidized.[5]

### **Experimental Protocol for UV-Vis Spectroscopy**

The following is a general procedure for obtaining a UV-Vis spectrum of a compound in solution.[6][7][8]

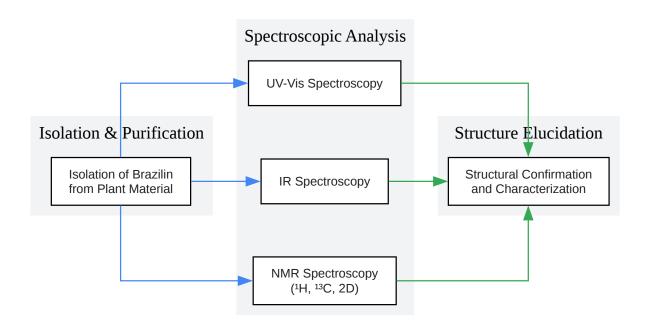
- Sample Preparation: A dilute solution of brazilin is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, or DMSO). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrument Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The
  appropriate wavelength range is selected. A baseline is recorded using a cuvette filled with
  the pure solvent.



- Data Acquisition: The sample solution is placed in a quartz cuvette, which is then inserted
  into the sample holder of the spectrophotometer. The absorbance spectrum is recorded over
  the selected wavelength range.
- Data Analysis: The wavelengths of maximum absorbance (λ\_max) are identified from the spectrum. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte, allowing for quantitative analysis if a calibration curve is prepared.

#### **Spectroscopic Analysis Workflow**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like brazilin.



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Caption: General workflow for the spectroscopic analysis of brazilin.

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